molecular formula C21H20FNO2 B5689641 N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

Katalognummer B5689641
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: MYPFIUXQKLFXNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. It was developed by Pfizer as a potential analgesic drug, but its use has extended to other areas of research due to its unique mechanism of action and physiological effects.

Wirkmechanismus

N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide acts as a selective antagonist of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activity of this receptor, N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide reduces the release of neurotransmitters such as dopamine and glutamate, leading to a reduction in pain and stress responses.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have a number of biochemical and physiological effects, including a reduction in pain responses, anxiety, and depression-like behaviors in preclinical studies. It has also been shown to have a potential role in the treatment of opioid addiction by reducing the rewarding effects of opioids.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its selective antagonism of the NOP receptor, which allows for more targeted research into the role of this receptor in pain, stress, and addiction. However, its use is limited by its potential for off-target effects and its lack of clinical efficacy in humans.

Zukünftige Richtungen

Future research into N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide could explore its potential use in the treatment of anxiety and depression, as well as its role in other areas such as addiction and stress. Additionally, further studies could investigate the potential for combination therapies with other drugs to enhance its efficacy in reducing pain and stress responses.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves several steps, including the reaction of 4-fluoroaniline with 4-(bromomethyl)benzoic acid to form 4-(4-fluorophenyl)benzoic acid. This compound is then reacted with 1-hydroxycyclohexylacetylene in the presence of a palladium catalyst to form the final product, N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use as an analgesic drug, but its unique mechanism of action has also led to research in other areas such as addiction, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and its use has been explored in the treatment of opioid addiction.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-18-8-10-19(11-9-18)23-20(24)17-6-4-16(5-7-17)12-15-21(25)13-2-1-3-14-21/h4-11,25H,1-3,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFIUXQKLFXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.